
7-氟-3,4-二氢-1H-喹喔啉-2-酮
描述
2(1H)-Quinoxalinone, 7-fluoro-3,4-dihydro- (hereafter referred to as 7-FQX) is a chemical compound that has been studied for its potential medicinal applications. It is a member of the quinoxalinone family, which is a class of heterocyclic compounds with a unique chemical structure. 7-FQX has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. In addition, it has been studied for its potential to treat a variety of diseases, including diabetes, Alzheimer’s disease, and Parkinson’s disease.
科学研究应用
抗癌与抗增殖活性
喹喔啉衍生物因其抗增殖特性而被研究用于癌症治疗的潜力。它们可以与各种细胞靶标相互作用,并破坏癌细胞的生长和增殖。具体的化合物7-氟-3,4-二氢-1H-喹喔啉-2-酮可能参与合成可抑制肿瘤生长或增强现有化疗药物疗效的新药 .
抗菌活性
这些化合物表现出显著的抗菌活性,使它们在开发新型抗生素方面具有价值。它们可以有效地抵抗各种细菌和真菌,鉴于人们日益关注抗生素耐药性,这一点至关重要。对7-氟-3,4-二氢-1H-喹喔啉-2-酮的抗菌特性的研究可能会导致发现治疗传染病的新方法 .
抗惊厥活性
喹喔啉衍生物也以其抗惊厥作用而闻名。它们可以调节大脑中的神经递质系统,这可能有助于控制癫痫发作。这使它们成为开发新型抗癫痫药物的潜在候选药物。7-氟-3,4-二氢-1H-喹喔啉-2-酮对癫痫发作活性的具体影响将是一个值得进一步研究的领域 .
抗结核活性
鉴于结核病带来的全球健康挑战,需要新的治疗药物。喹喔啉衍生物也显示出在这个领域的希望。它们可能会抑制结核分枝杆菌的生长,并可用于开发新的抗结核药物。7-氟-3,4-二氢-1H-喹喔啉-2-酮在此应用中的作用值得探索 .
抗疟活性
疟疾仍然是世界上许多地区的主要死亡原因。喹喔啉衍生物因其治疗疟疾的潜力而被研究。它们可能会干扰疟疾寄生虫的生命周期,为治疗提供一条可能的途径。对7-氟-3,4-二氢-1H-喹喔啉-2-酮的抗疟能力的研究可能会对这一领域有所贡献 .
抗炎活性
喹喔啉衍生物的抗炎特性使它们成为治疗慢性炎症性疾病的候选药物。它们可以调节炎症途径并减少组织损伤。研究7-氟-3,4-二氢-1H-喹喔啉-2-酮如何影响炎症可能会导致治疗像关节炎这样的疾病的新方法 .
作用机制
Target of Action
The compound 7-fluoro-3,4-dihydro-1H-quinoxalin-2-one is a broad-spectrum herbicide . It is also known as flumioxazin . The primary target of this compound is the enzyme protoporphyrinogen oxidase (PPO), which plays a crucial role in the synthesis of chlorophyll .
Mode of Action
Flumioxazin acts by inhibiting the activity of PPO . This inhibition disrupts the synthesis of chlorophyll, which is essential for photosynthesis in plants . As a result, the plant cannot produce the energy it needs to grow and survive, leading to its death .
Biochemical Pathways
The inhibition of PPO by flumioxazin affects the heme and chlorophyll biosynthesis pathways . The disruption of these pathways leads to the accumulation of protoporphyrin IX, a photosensitizer . When exposed to light, this compound produces reactive oxygen species that cause lipid peroxidation, leading to irreversible damage to the cell membrane .
Pharmacokinetics
Flumioxazin has a low aqueous solubility and is relatively volatile . Based on its chemical properties, the risk of leaching to groundwater is low . It has a low mammalian toxicity but a high risk of bioconcentration .
Result of Action
The action of flumioxazin results in the wilting, necrosis, and chlorosis of plants within 24 hours of application . It controls annual and biennial broadleaf weeds and grasses . The product has residual activity lasting up to 100 days depending on conditions .
Action Environment
The activity of flumioxazin is light and oxygen-dependent . Treatment of soil with flumioxazin will cause susceptible emerging plants to turn necrotic and die shortly after exposure to sunlight . It is highly toxic to algae and aquatic plants, moderately toxic to earthworms, honeybees, fish, and aquatic invertebrates . Flumioxazin presents less risk to birds .
属性
IUPAC Name |
7-fluoro-3,4-dihydro-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O/c9-5-1-2-6-7(3-5)11-8(12)4-10-6/h1-3,10H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKVHWJQPKMVYHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(N1)C=CC(=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66367-11-1 | |
| Record name | 7-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

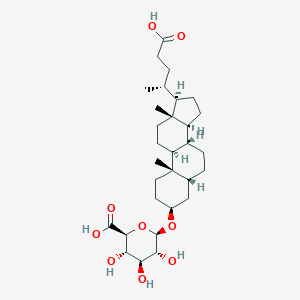
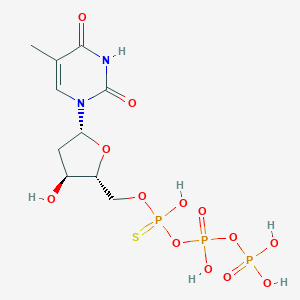



![Trisodium;4-amino-5-oxido-7-sulfo-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B108087.png)
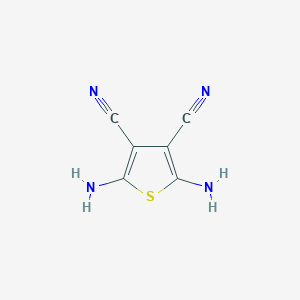
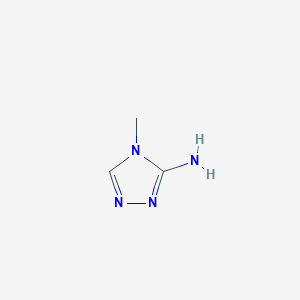




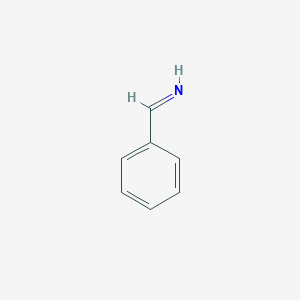
![2-Ethylsulfanyl-6-propan-2-yl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B108105.png)